![molecular formula C26H29N5O2S B2723738 N-环戊基-1-((2-甲基苯甲硫基)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三嗪并[4,3-a]喹啉-8-基)乙酰胺 CAS No. 1114877-07-4](/img/no-structure.png)

N-环戊基-1-((2-甲基苯甲硫基)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三嗪并[4,3-a]喹啉-8-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

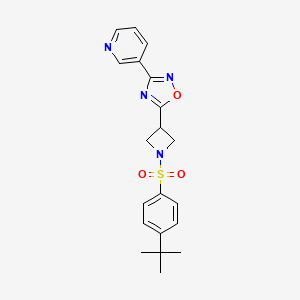

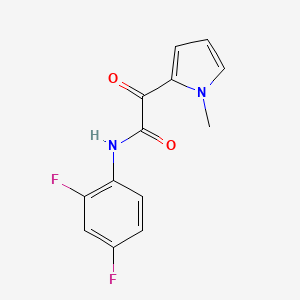

“N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are part of the larger family of azole compounds . Azole compounds are heterocyclic compounds that contain at least one nitrogen atom and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are commonly used in medicinal chemistry .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring . The compound also contains a cyclopentyl group, a thioether group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” are likely to be influenced by the presence of its various functional groups. The triazole ring, for instance, is known to readily bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .科学研究应用

合成与化学性质

合成技术:对具有结构相似性的化合物的研究涉及多种合成路线。例如,带有喹唑啉部分的吡唑和三唑的合成涉及多个步骤,包括与水合肼和各种醛反应以产生腙衍生物,然后环化以产生所需的化合物 (Saad, Osman, & Moustafa, 2011)。

化学反应性:这些化合物的反应性已通过各种反应进行了探索,包括环化反应以产生三唑并喹唑啉及其衍生物。例如,1,2,4-三唑并喹唑啉的缩合和环化反应导致形成新的稠合杂环,展示了这些化合物在合成复杂结构中的多功能性 (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999)。

潜在应用

抗菌活性:某些衍生物显示出有希望的抗菌特性。例如,含有唑核的喹啉衍生物已对其抗菌活性进行了评估,证明了对多种微生物的有效性 (Özyanik, Demirci, Bektaş, & Demirbas, 2012)。

抗菌和抗肿瘤潜力:新型 1H-1,2,3-三唑-4-羧酰胺已被合成并评估了其对包括细菌和真菌菌株在内的主要病原体的抗菌活性。一些化合物显示出中等至良好的活性,表明它们具有进一步药理学发展的潜力 (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021)。

抗菌评估:已对含有三唑并喹唑啉或噻唑的苯并三嗪进行研究以探索其抗菌效力。该类别中的某些化合物表现出良好的抗菌活性,突出了它们的治疗潜力 (Gineinah, 2001)。

未来方向

The future directions for research on “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and development of its potential applications in various fields .

属性

CAS 编号 |

1114877-07-4 |

|---|---|

产品名称 |

N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

分子式 |

C26H29N5O2S |

分子量 |

475.61 |

IUPAC 名称 |

N-cyclopentyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H29N5O2S/c1-3-14-30-24(33)21-13-12-18(23(32)27-20-10-6-7-11-20)15-22(21)31-25(30)28-29-26(31)34-16-19-9-5-4-8-17(19)2/h4-5,8-9,12-13,15,20H,3,6-7,10-11,14,16H2,1-2H3,(H,27,32) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)